molecular formula C15H11ClO2 B1608249 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione CAS No. 86508-29-4

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione

Cat. No. B1608249
CAS RN: 86508-29-4
M. Wt: 258.7 g/mol
InChI Key: FKOYORNUXJRIQT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione, commonly known as 4-Chloro-2-methylphenyl acetone, is a chemical compound primarily used for scientific research purposes. It is a colorless crystalline solid with a melting point of 73-76°C and a boiling point of 213-214°C. It is soluble in many organic solvents and has a strong, sweet odor. 4-Chloro-2-methylphenyl acetone is a common intermediate for the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

1. Supramolecular Structures and Crystallography

Research on similar compounds to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione has focused on their crystal structures and supramolecular architectures. For instance, studies on 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl variant revealed their crystallization in specific space groups, with distinct molecular arrangements facilitated by hydrogen bonds. Such insights are crucial for understanding the molecular interactions and potential applications in materials science and nanotechnology (Low et al., 2002).

2. Molecular Structure and Reactivity

The molecular structure of related compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, has been studied, revealing specific interactions like C—Cl⋯Cl type I. Understanding these molecular interactions is vital for developing new materials and pharmaceuticals, as well as for fundamental chemistry research (Lastovickova et al., 2018).

3. Computational Studies in Synthesis

Computational studies have explored the synthesis of benzoin derivatives from similar diketones. These studies use theoretical models to predict reaction outcomes, enhancing our understanding of chemical reactions and aiding in the development of more efficient synthetic pathways (Topal et al., 2006).

4. Photochemical Reactions

Photochemistry of related diketones, such as 1-(o-methylphenyl)-2,2-dimethylpropane-1,3-diones, has been investigated. These studies provide insights into how light can be used to initiate and control chemical reactions, a field crucial for developing new photoreactive materials and in understanding environmental photochemistry (Yoshioka et al., 1991).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOYORNUXJRIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380461
Record name 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione

CAS RN

86508-29-4
Record name 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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